molecular formula C21H24AuClN2 B7980122 Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I)

Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I)

Cat. No. B7980122
M. Wt: 536.8 g/mol
InChI Key: YFUIKJIITPMUAT-UHFFFAOYSA-M
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Description

Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I) is a useful research compound. Its molecular formula is C21H24AuClN2 and its molecular weight is 536.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalytic Applications : Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I) is used as a catalyst in organic transformations. It is moderately air sensitive and can be stored in a dry place, mixed with stoichiometric Ag(I) salts to form the active catalyst in situ. Excess silver salts can lead to undesired side reactions (Obradors & Echavarren, 2011).

  • Ligand-Based Control of Nuclearity : This compound supports gold(I) sulfide complexes of varying nuclearity and charge. It forms a monomeric cation when used with specific ligands, and the sterically demanding ligands influence the formation of different types of gold(I) sulfides (Sato et al., 2021).

  • Electrochemical Reduction : It undergoes electrochemical and chemical reduction to produce a nucleophilic carbene, which is compatible with and persistent in certain ionic liquids (Gorodetsky et al., 2004).

  • Synthesis of Complexes : It is involved in the synthesis of various complexes, such as those with ruthenium, which show improved catalytic properties and thermal stability in comparison to their parent compounds (Huang et al., 1999).

  • Anticancer Properties : Gold(I) carbene complexes, including those derived from Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I), have shown promising anticancer properties in vitro. These complexes have been tested against lung cancer cells and compared with cisplatin for efficacy (Siciliano et al., 2011).

  • Hydrosilylation and Transfer Hydrogenation : The compound is used in iron(II) N-heterocyclic carbene complexes for hydrosilylation and transfer hydrogenation reactions (Hashimoto et al., 2012).

properties

InChI

InChI=1S/C21H24N2.Au.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;;/h7-12H,1-6H3;;1H/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUIKJIITPMUAT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=CN([C]2)C3=C(C=C(C=C3C)C)C)C.Cl[Au]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24AuClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I)
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Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I)
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Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I)
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Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I)
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Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I)
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Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I)

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